molecular formula C22H17N5O3S3 B2511943 N-(3-acetylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide CAS No. 1223951-68-5

N-(3-acetylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide

Cat. No.: B2511943
CAS No.: 1223951-68-5
M. Wt: 495.59
InChI Key: NPFMCDMFQQQXFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H17N5O3S3 and its molecular weight is 495.59. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The compound of interest is closely related to the synthesis and characterization of new compounds derived from thieno[d]pyrimidines. Researchers have reported the formation of isolated and fused thieno[d]pyrimidine derivatives, which have been synthesized in excellent isolated yield through reactions involving selected reagents. The structures of these compounds are established by elemental analysis, infrared (IR), mass spectrometry (MS), and NMR spectral analysis, demonstrating the versatility of these compounds for further chemical modifications and potential applications in various fields of research (El Azab & Elkanzi, 2014).

Insecticidal Assessment

Further applications include the insecticidal assessment of heterocycles incorporating a thiadiazole moiety, showcasing the potential of these compounds in agricultural research and development. This approach highlights the utility of such compounds against common pests, such as the cotton leafworm, Spodoptera littoralis, indicating a potential avenue for the development of novel insecticides that can contribute to the sustainable management of crop pests (Fadda et al., 2017).

Antimicrobial Evaluation

Compounds related to the one have also been evaluated for their antimicrobial activities. The antimicrobial evaluation of novel [1,2,4]Triazolo[4,3-a]pyrimidines and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones, derived from similar synthetic pathways, shows that some derivatives exhibit mild activities against various microbial strains. This opens up possibilities for their use in developing new antimicrobial agents that could address the ongoing challenge of antibiotic resistance (Gomha et al., 2018).

Antitumor Activity

The synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, based on similar molecular frameworks, have demonstrated potent anticancer activity against various human cancer cell lines. This indicates the potential therapeutic applications of these compounds in oncology, highlighting the importance of such chemical entities in the search for new cancer treatments (Hafez & El-Gazzar, 2017).

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[[7-oxo-8-(thiophen-2-ylmethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O3S3/c1-13(28)14-4-2-5-15(10-14)23-18(29)12-33-22-25-24-21-26(11-16-6-3-8-31-16)20(30)19-17(27(21)22)7-9-32-19/h2-10H,11-12H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPFMCDMFQQQXFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=CS5)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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